
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2,2-dimethoxyethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2,2-dimethoxyethyl)oxalamide is a useful research compound. Its molecular formula is C21H27N3O4S and its molecular weight is 417.52. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2,2-dimethoxyethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2,2-dimethoxyethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuropharmacology and Sleep Regulation : Research by Dugovic et al. (2009) investigates the role of orexin receptors in sleep-wake modulation. They highlight the pharmacological impact of dual orexin receptor antagonists on sleep patterns in rats, suggesting implications for sleep disorders (Dugovic et al., 2009).
Anticancer and Pharmacological Properties : Saleh et al. (2020) explore the cytotoxicity of novel dihydroisoquinoline derivatives, revealing their potential in anticancer therapies. They also conduct molecular docking studies to understand the interaction with cancer cell proteins (Saleh et al., 2020).
Psychotropic and Anti-Inflammatory Activities : Zablotskaya et al. (2013) synthesized derivatives of dihydroisoquinolin and studied their psychotropic, anti-inflammatory, and cytotoxic effects, demonstrating their diverse biological activities (Zablotskaya et al., 2013).
Topoisomerase Inhibition in Cancer : Ruchelman et al. (2004) investigated the effects of isoquinoline derivatives on topoisomerase I, a key target in cancer treatment. Their findings suggest potential applications in developing new anticancer agents (Ruchelman et al., 2004).
P-glycoprotein Inhibitor Metabolism : Paek et al. (2006) studied the metabolism of HM-30181, a P-glycoprotein inhibitor that includes dihydroisoquinoline as a core structure. This research is crucial for understanding drug interactions and efficacy (Paek et al., 2006).
Synthesis and Structural Analysis : Rimaz et al. (2009) focus on the synthesis of quinazolin derivatives, including crystal structure analysis, which is essential for the development of pharmaceutical compounds (Rimaz et al., 2009).
Organic Light-Emitting Diode (OLED) Applications : Tsuboyama et al. (2003) explore the use of cyclometalated iridium complexes in OLEDs, where derivatives of dihydroisoquinoline play a role in achieving efficient phosphorescence (Tsuboyama et al., 2003).
Coagulation and Hemostatic Effects : Limanskii et al. (2009) synthesized dihydroisoquinolin derivatives and evaluated their effects on blood coagulation, highlighting their potential as hemostatics (Limanskii et al., 2009).
Tautomeric Conversions and Molecular Structure : Davydov et al. (1995) investigated the effects of substituents on dihydroisoquinoline, focusing on its structure and tautomeric conversions, which are important for chemical properties and reactivity (Davydov et al., 1995).
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(2,2-dimethoxyethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-27-19(28-2)13-23-21(26)20(25)22-12-17(18-8-5-11-29-18)24-10-9-15-6-3-4-7-16(15)14-24/h3-8,11,17,19H,9-10,12-14H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGHWRDQTOHZNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C3C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2,2-dimethoxyethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(4-Hydroxy-3-methoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2356157.png)
![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2356159.png)
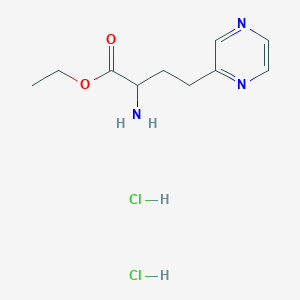
![2-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2356161.png)
![N-[(4,4-Difluorooxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2356162.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2356163.png)
![((1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine](/img/structure/B2356169.png)
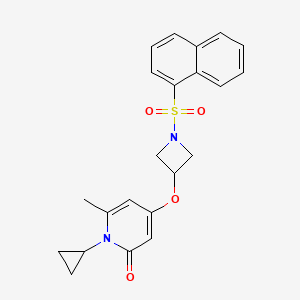
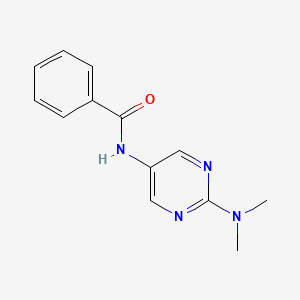
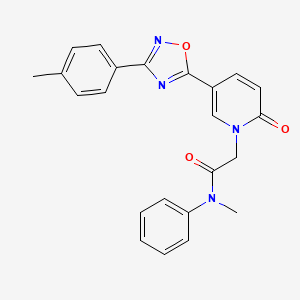
![8-cyclohexyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2356174.png)
![1,3-Bis(3-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2356177.png)
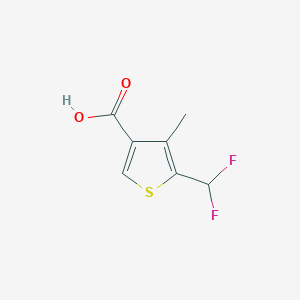
![N-[2-[(3R,5S)-3,5-Dimethylazepan-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2356180.png)